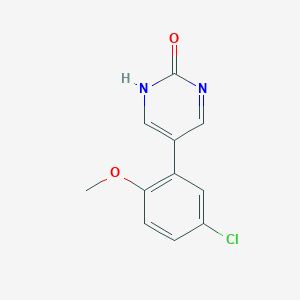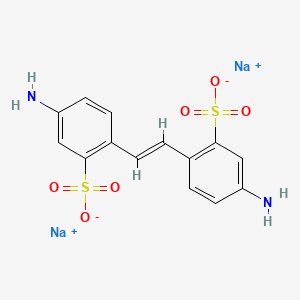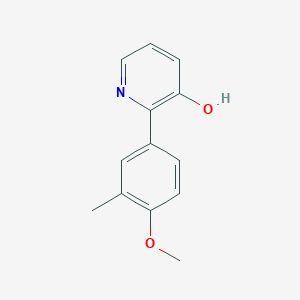
5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione, also known as 5-CN-IND, is a member of the indole family of compounds. It is a synthetic, halogenated derivative of indole and has been studied extensively in the past few decades due to its potential applications in the fields of medicinal chemistry and biochemistry. 5-CN-IND has been investigated for its ability to interact with a variety of biological targets, including enzymes and receptors, and has been found to have a wide range of biological activities, such as anti-cancer, anti-inflammatory, and anti-bacterial effects.
Applications De Recherche Scientifique
5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione has been studied extensively in the past few decades due to its potential applications in the fields of medicinal chemistry and biochemistry. It has been investigated for its ability to interact with a variety of biological targets, including enzymes and receptors, and has been found to have a wide range of biological activities, such as anti-cancer, anti-inflammatory, and anti-bacterial effects. In addition, 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione has been used as a tool in the study of a variety of physiological processes, such as signal transduction, gene regulation, and cell proliferation.
Mécanisme D'action
Target of Action
Similar compounds have shown potentialEGFR inhibitory activity . EGFR, or Epidermal Growth Factor Receptor, plays a crucial role in cell growth and proliferation, making it a common target for anticancer drugs .
Mode of Action
Based on its potential egfr inhibitory activity, it may bind to the egfr and inhibit its activation, thereby preventing the downstream signaling pathways that lead to cell growth and proliferation .
Biochemical Pathways
If it acts as an egfr inhibitor, it would affect pathways such as theMAPK/ERK pathway and the PI3K/Akt pathway , both of which are involved in cell growth, survival, and proliferation .
Pharmacokinetics
These properties would greatly impact the bioavailability of the compound, determining how much of the drug reaches the target site, how it is distributed within the body, how it is metabolized, and how it is eliminated .
Result of Action
If it acts as an egfr inhibitor, it could potentially lead to a decrease in cell growth and proliferation, particularly in cancer cells that overexpress egfr .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione in laboratory experiments include its relative ease of synthesis and its wide range of biological activities. In addition, 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione is relatively stable and can be stored for extended periods of time without significant degradation. However, the use of 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione in laboratory experiments is limited by its potential toxicity, as it has been found to be toxic to certain types of cells in vitro.
Orientations Futures
The potential applications of 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione are numerous and there are a variety of future directions that can be explored. For example, further research could be conducted to investigate the mechanisms of action of 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione and to determine its potential therapeutic uses. In addition, further studies could be conducted to investigate the effects of 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione on other biological targets and to determine its potential applications in the treatment of various diseases. Finally, further research could be conducted to investigate the potential toxicity of 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione and to determine its safety profile.
Méthodes De Synthèse
The synthesis of 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione is relatively straightforward and can be accomplished in a few steps. The most common method involves the reaction of 1-naphthalenemethyl-1H-indole-2,3-dione with a chlorinating agent, such as thionyl chloride, in the presence of a base, such as pyridine. The reaction is typically carried out in an organic solvent, such as dichloromethane, and the product is purified by column chromatography.
Propriétés
IUPAC Name |
5-chloro-1-(naphthalen-1-ylmethyl)indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO2/c20-14-8-9-17-16(10-14)18(22)19(23)21(17)11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXRGXILRASHNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C4=C(C=C(C=C4)Cl)C(=O)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6285830.png)









![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)

![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)
![4-{[(1E)-(2-Hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile; >90%](/img/structure/B6285933.png)